molecular formula C12H14F13O3P B1600737 (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester CAS No. 350608-55-8

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester

Cat. No. B1600737
M. Wt: 484.19 g/mol
InChI Key: YPQKUXRTMVAZPK-UHFFFAOYSA-N
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Patent
US08405069B2

Procedure details

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooctane (5.68 g, 11.98 mmol) and P(OEt)3 (4 ml, excess) were placed in a 50 ml RBF fitted with a reflux condenser. The mixture was subjected to microwave irradiation (300 W) for 2 hours (max. temp ca. 155° C.) after which time the starting iodide was no longer visible by TLC. Volatiles were distilled in vacuo (150° C., 0.01 torr) to give the crude material as a thick yellow oil. Column chromatography (silica gel, EtOAc elution) afforded the desired product as a thick pale yellow oil. Yield 3.71 g, 64%. Analysis found (calculated) %: C, 29.25 (29.77); H, 2.96 (2.91). 1H NMR (CDCl3, 400 MHz, 298 K): δ 4.11 (m, 4H), 2.36 (m, 2H), 1.98 (m, 2H), 1.33 (t, J=7 Hz). 13C{1H} NMR (CDCl3, 100 MHz, 298 K): δ 121-105 (m, C-F coupling unresolved), 62.18 (d, JC-P=6 Hz), 25.15 (t, JC-F=24 Hz), 17.10 (d of t, JC-P=148 Hz, JC-F=4 Hz), 16.34 (d, JC-P=6 Hz). 31P{1H} NMR (CDCl3, 162 MHz, 298 K): δ 28.96. MS (FAB, m/z): 485 ([M+H]+, 100%). Exact mass found (calculated for [M+H]+, m/z): 485.05499 (485.05513).
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([C:6]([F:21])([F:20])[C:7]([F:19])([F:18])[C:8]([F:17])([F:16])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[CH2:3][CH2:4]I.[P:23]([O:30][CH2:31][CH3:32])([O:27][CH2:28][CH3:29])[O:24]CC.[I-]>>[CH2:31]([O:30][P:23]([CH2:4][CH2:3][C:2]([F:1])([F:22])[C:6]([F:20])([F:21])[C:7]([F:18])([F:19])[C:8]([F:16])([F:17])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])(=[O:24])[O:27][CH2:28][CH3:29])[CH3:32]

Inputs

Step One
Name
Quantity
5.68 g
Type
reactant
Smiles
FC(CCI)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
RBF fitted with a reflux condenser
DISTILLATION
Type
DISTILLATION
Details
Volatiles were distilled in vacuo (150° C., 0.01 torr)
CUSTOM
Type
CUSTOM
Details
to give the crude material as a thick yellow oil
WASH
Type
WASH
Details
Column chromatography (silica gel, EtOAc elution)

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.